molecular formula C19H24N2O5 B5322255 1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol

1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol

Cat. No.: B5322255
M. Wt: 360.4 g/mol
InChI Key: NTHQPAPZADRELK-LGMDPLHJSA-N
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Description

1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a morpholine moiety, and a nitro group

Preparation Methods

The synthesis of 1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-(morpholin-4-yl)-5-nitrobenzofuran-2(3H)-one with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the morpholine moiety may enhance the compound’s ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combination of a benzofuran ring, a nitro group, and a morpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(Z)-(3-morpholin-4-yl-5-nitro-3H-1-benzofuran-2-ylidene)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c22-19(6-2-1-3-7-19)13-17-18(20-8-10-25-11-9-20)15-12-14(21(23)24)4-5-16(15)26-17/h4-5,12-13,18,22H,1-3,6-11H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQPAPZADRELK-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=C2C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(/C=C\2/C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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